(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is an organic compound that features a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2-bromophenylmagnesium bromide.
Addition Reaction: This Grignard reagent is then reacted with 5-fluoro-2-methylbenzaldehyde under anhydrous conditions to yield the desired alcohol.
The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Typically maintained at low temperatures (0-5°C) to control the reaction rate and avoid side reactions.
Catalysts: Sometimes, a catalytic amount of iodine is used to initiate the Grignard formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Produces (2-Bromophenyl)(5-fluoro-2-methylphenyl)ketone.
Reduction: Yields (2-Bromophenyl)(5-fluoro-2-methylphenyl)methane.
Substitution: Results in compounds like (2-Aminophenyl)(5-fluoro-2-methylphenyl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(4-fluorophenyl)methanol
- (2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol
- (2-Chlorophenyl)(5-fluoro-2-methylphenyl)methanol
Uniqueness
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of a methyl group further differentiates it from other similar compounds, potentially affecting its steric and electronic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-(5-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-6-7-10(16)8-12(9)14(17)11-4-2-3-5-13(11)15/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAPAZGGHWXOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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